molecular formula C24H22Cl2N2O3 B12167879 N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide

N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide

Cat. No.: B12167879
M. Wt: 457.3 g/mol
InChI Key: ZTADPNDVYTYYLH-ZHZULCJRSA-N
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Description

N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorophenyl groups, and a tert-butylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the enone moiety: This can be achieved through aldol condensation reactions.

    Attachment of the tert-butylamino group: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-24(2,3)28-23(30)20(27-22(29)16-6-10-18(26)11-7-16)14-19-12-13-21(31-19)15-4-8-17(25)9-5-15/h4-14H,1-3H3,(H,27,29)(H,28,30)/b20-14-

InChI Key

ZTADPNDVYTYYLH-ZHZULCJRSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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